Technical Guide: (5-Fluoro-3-methylpyridin-2-yl)methanol (CAS 1360953-18-9)
Technical Guide: (5-Fluoro-3-methylpyridin-2-yl)methanol (CAS 1360953-18-9)
[1][2][3]
Abstract
This technical guide provides a comprehensive analysis of (5-Fluoro-3-methylpyridin-2-yl)methanol , a high-value heterocyclic building block used in modern medicinal chemistry.[1][2] It details the compound's physicochemical properties, strategic utility in fragment-based drug discovery (FBDD), and robust synthesis protocols. Special emphasis is placed on the synergistic effects of the C5-fluorine and C3-methyl substituents on metabolic stability and ligand-target binding kinetics.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
(5-Fluoro-3-methylpyridin-2-yl)methanol represents a "privileged scaffold" modification of the pyridine ring.[1] The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position creates a unique electronic and steric environment that distinguishes it from simple pyridyl carbinols.[1]
Key Identifiers
| Parameter | Detail |
| Chemical Name | (5-Fluoro-3-methylpyridin-2-yl)methanol |
| CAS Number | 1360953-18-9 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| SMILES | Cc1cc(cn1CO)F |
| InChI Key | DIIQRVUEDFESBX-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
The following data points are critical for assessing the compound's behavior in biological systems and synthetic workflows.
| Property | Value | Scientific Context |
| LogP (Octanol/Water) | ~0.5 - 0.9 | Moderate lipophilicity; ideal for CNS penetration and oral bioavailability.[1] |
| pKa (Pyridine N) | ~2.8 - 3.2 (Est.)[1] | Significantly lower than pyridine (5.[1]23) due to the electron-withdrawing effect of the C5-fluorine, reducing non-specific protein binding.[1] |
| Topological Polar Surface Area (TPSA) | ~33 Ų | Well within the range for blood-brain barrier (BBB) permeability (<90 Ų).[1] |
| H-Bond Donors / Acceptors | 1 / 3 | The hydroxyl group acts as both donor/acceptor; the pyridine nitrogen is a weak acceptor.[1] |
| Boiling Point | ~240°C (Predicted) | High boiling point allows for stability under standard reflux conditions.[1] |
Strategic Value in Drug Design
The structural motif of CAS 1360953-18-9 is not accidental; it is a precision-engineered fragment designed to address specific failure modes in drug candidates.[1]
The "Fluorine Effect" (C5 Position)
-
Metabolic Blocking: The C5 position of the pyridine ring is electronically enriched and prone to oxidative metabolism (CYP450-mediated hydroxylation).[1] Substitution with fluorine, a bioisostere of hydrogen with high electronegativity, blocks this metabolic "soft spot," significantly extending the half-life (
) of the parent drug. -
Electronic Modulation: Fluorine lowers the basicity of the pyridine nitrogen (pKa shift from ~5.2 to ~3.0). This reduces the energetic penalty of desolvation upon binding to a hydrophobic protein pocket.[1]
The "Methyl Lock" (C3 Position)
-
Conformational Restriction: The C3-methyl group introduces steric bulk adjacent to the C2-linker.[1] This restricts the rotational freedom of the hydroxymethyl side chain, pre-organizing the molecule into a bioactive conformation (reducing entropic penalty upon binding).
-
Orthogonal Functionalization: Unlike a simple hydrogen, the methyl group provides a hydrophobic contact point that can fill small lipophilic pockets in enzymes (e.g., kinase ATP-binding sites).
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.[1]
Synthesis & Manufacturing Protocols
While various routes exist, the Reduction of Methyl 5-fluoro-3-methylpicolinate is the most reliable, scalable, and high-yielding method for research laboratories.[1] This approach avoids the use of pyrophoric organolithium reagents required in alternative halogen-exchange routes.[1]
Retrosynthetic Analysis
-
Precursor: Methyl 5-fluoro-3-methylpicolinate (Ester)[1]
-
Starting Material: 2-Bromo-5-fluoro-3-methylpyridine (Commercial)[1]
Protocol: Ester Reduction via Sodium Borohydride ( )
Safety Note: This reaction generates hydrogen gas.[1] Perform in a well-ventilated fume hood.
Materials:
-
Methyl 5-fluoro-3-methylpicolinate (1.0 eq)[1]
-
Sodium Borohydride (
) (4.0 eq) -
Calcium Chloride (
) (2.0 eq) - Activates the borohydride[1] -
Solvent: Ethanol (Absolute) or THF/MeOH (1:1)
Step-by-Step Procedure:
-
Preparation: Dissolve methyl 5-fluoro-3-methylpicolinate (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Activation: Cool the solution to 0°C using an ice bath. Add
(20 mmol) in one portion. Stir for 15 minutes. -
Reduction: Slowly add powdered
(40 mmol) portion-wise over 20 minutes. Caution: Vigorous effervescence ( gas). -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes; stain: KMnO4).[1]
-
Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated ammonium chloride (
) solution until effervescence ceases. -
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with water (30 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).
Expected Yield: 85–92% as a white to off-white crystalline solid or viscous oil.[1]
Figure 2: Two-step synthetic pathway from the commercially available bromide.[1]
Reactivity & Derivatization[3]
The primary hydroxyl group serves as a versatile "handle" for further chemical elaboration.[1][2]
Oxidation to Aldehyde
The alcohol can be oxidized to 5-fluoro-3-methylpicolinaldehyde using mild conditions (e.g., Dess-Martin Periodinane or Swern Oxidation).[1] This aldehyde is a critical intermediate for reductive amination reactions to install amine-based pharmacophores.[1]
-
Reagent: Dess-Martin Periodinane (DMP), DCM, 0°C to RT.
Conversion to Leaving Group
To couple the pyridine ring to a nucleophile (e.g., a piperazine or pyrazole), the hydroxyl group is converted to a mesylate, tosylate, or chloride.
-
Chlorination Protocol: Thionyl chloride (
), DCM, cat. DMF, 0°C. -
Utility: The resulting benzyl-like chloride is highly reactive toward
displacement due to the electron-deficient nature of the pyridine ring.[1]
Handling & Safety
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves (min thickness 0.11mm).[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Use safety goggles with side shields.[1] |
| STOT-SE | H335: May cause respiratory irritation.[1] | Handle only in a fume hood.[1][5][6] |
Storage Stability:
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: Keep container tightly sealed to prevent moisture absorption, which can complicate accurate mass measurement during synthesis.
References
-
VulcanChem . (5-Fluoro-3-methylpyridin-2-yl)methanol Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 57815512, (5-fluoro-2-methylpyridin-3-yl)methanol. (Note: Isomer comparison for property estimation). Retrieved from
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on Fluorine/Methyl effects).
-
Konoscience . Safety Data Sheet (SDS) for CAS 1360953-18-9. Retrieved from
Sources
- 1. (5-Fluoro-2-methoxypyridin-3-yl)methanol | 874822-98-7 [sigmaaldrich.com]
- 2. (5-Fluoro-3-methylpyridin-2-yl)methanol (1360953-18-9) for sale [vulcanchem.com]
- 3. (5-fluoro-3-Methylpyridin-2-yl)Methanol CAS#: 1360953-18-9 [m.chemicalbook.com]
- 4. (5-Fluoro-3-methylpyridin-2-yl)methanol - CAS:1360953-18-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.nl [fishersci.nl]
